2-(2,5-dimethoxyphenyl)-1H-indole
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Overview
Description
2-(2,5-Dimethoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 2,5-dimethoxyphenyl group in the indole structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Structurally similar compounds such as 2,5-dimethoxyamphetamine and 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with serotonin receptors . Therefore, it is plausible that 2-(2,5-dimethoxyphenyl)-1H-indole may also interact with these receptors.
Biochemical Pathways
Given the potential interaction with serotonin receptors, it is likely that this compound could affect serotonin signaling pathways .
Pharmacokinetics
Similar compounds like 2c-b have been found to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration .
Result of Action
Based on the potential interaction with serotonin receptors, it is plausible that this compound could lead to changes in mood, perception, or cognition, similar to other serotonergic psychedelic agents .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a reaction with an appropriate indole precursor, such as indole-2-carboxylic acid, in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the indole or phenyl ring.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)-1H-indole: This compound has a similar structure but with a bromine atom at the 4-position of the phenyl ring.
2-(2,5-Dimethoxyphenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1H-indole is unique due to the presence of both the 2,5-dimethoxyphenyl group and the indole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-12-7-8-16(19-2)13(10-12)15-9-11-5-3-4-6-14(11)17-15/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXZQUIXPKHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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